molecular formula C13H17NO2 B3070771 Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate CAS No. 100609-39-0

Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate

Cat. No.: B3070771
CAS No.: 100609-39-0
M. Wt: 219.28 g/mol
InChI Key: NVTLFQBLMSATNO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate is a chemical compound that is structurally similar to known stimulants It is structurally similar to α-pihp, which acts as a norepinephrine–dopamine reuptake inhibitor . Therefore, it is plausible that this compound may also target the dopamine transporter.

Mode of Action

Based on its structural similarity to α-pihp, it may act as a norepinephrine–dopamine reuptake inhibitor . This means that it could potentially block the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft and prolonged neuron signaling.

Biochemical Pathways

If it acts similarly to α-pihp, it may affect the dopaminergic and noradrenergic systems . These systems are involved in various physiological processes, including mood regulation, reward, and alertness.

Result of Action

If it acts similarly to α-pihp, its use could potentially result in compulsive redosing, addiction, anxiety, paranoia, and psychosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate typically involves the esterification of 2-phenyl-2-(pyrrolidin-1-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its use as an analytical reference standard highlights its importance in research and forensic applications .

Properties

IUPAC Name

methyl 2-phenyl-2-pyrrolidin-1-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12(14-9-5-6-10-14)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTLFQBLMSATNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101342464
Record name Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100609-39-0
Record name Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100609390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-PHENYL-2-(PYRROLIDIN-1-YL)ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA83S96874
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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